molecular formula C8H4N2OS B6158830 5-isocyanato-1,3-benzothiazole CAS No. 1250977-10-6

5-isocyanato-1,3-benzothiazole

Cat. No.: B6158830
CAS No.: 1250977-10-6
M. Wt: 176.2
InChI Key:
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Description

5-isocyanato-1,3-benzothiazole is a versatile compound that has gained significant interest due to its diverse physical, chemical, and biological properties. It is a heterocyclic compound containing a benzene ring fused with a thiazole ring, and an isocyanate functional group attached to the benzothiazole nucleus. This compound is known for its applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyanato-1,3-benzothiazole typically involves the reaction of 5-amino-1,3-benzothiazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

5-amino-1,3-benzothiazole+phosgeneThis compound+HCl\text{5-amino-1,3-benzothiazole} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 5-amino-1,3-benzothiazole+phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of phosgene gas requires stringent safety measures due to its toxicity. Alternative methods using less hazardous reagents, such as diphosgene or triphosgene, are also employed to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-isocyanato-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Electrophiles: React with the benzothiazole ring in substitution reactions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

5-isocyanato-1,3-benzothiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is employed in the development of polymers and coatings with enhanced mechanical and thermal properties.

    Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals, including dyes, pigments, and rubber accelerators.

    Biological Research: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 5-isocyanato-1,3-benzothiazole involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can interact with proteins and enzymes, modifying their structure and function. The isocyanate group is highly reactive and can form stable adducts with amino acids, affecting protein activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-benzothiazole: Precursor in the synthesis of 5-isocyanato-1,3-benzothiazole.

    5-chloro-1,3-benzothiazole: Another derivative with different reactivity and applications.

    2-mercaptobenzothiazole: Used in rubber vulcanization and has distinct chemical properties.

Uniqueness

This compound is unique due to the presence of the isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. Its ability to form stable covalent bonds with nucleophiles makes it valuable in various applications, from medicinal chemistry to materials science.

Properties

CAS No.

1250977-10-6

Molecular Formula

C8H4N2OS

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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